molecular formula C16H16N4O3S2 B280777 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

Katalognummer: B280777
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ZKNMJBZSLDLYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.

Wirkmechanismus

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B cells. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of B cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit the proliferation of B cell malignancies in vitro and in vivo. In preclinical models, this compound has also been shown to reduce the levels of circulating B cells and to decrease the size of lymphoid organs. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B cell signaling pathways. This compound has also shown promising antitumor activity in preclinical models of B cell malignancies, making it a potential therapeutic agent. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Zukünftige Richtungen

There are several future directions for the study of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of this compound in humans. Second, the combination of this compound with other therapies, such as venetoclax and obinutuzumab, should be further explored. Third, the role of BTK in other diseases, such as autoimmune disorders, should be investigated. Fourth, the development of more potent and selective BTK inhibitors should be pursued. Finally, the mechanisms of resistance to BTK inhibitors, such as this compound, should be studied to develop strategies to overcome resistance.

Synthesemethoden

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. In these models, this compound has shown potent antitumor activity and has been well-tolerated. This compound has also been shown to enhance the efficacy of other therapies, such as venetoclax and obinutuzumab, in preclinical models.

Eigenschaften

Molekularformel

C16H16N4O3S2

Molekulargewicht

376.5 g/mol

IUPAC-Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-3-4-11(2)15(7-10)25(22,23)20-12-5-6-13(21)14(8-12)24-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

InChI-Schlüssel

ZKNMJBZSLDLYAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Kanonische SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Löslichkeit

41.6 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.